Bienvenue dans la boutique en ligne BenchChem!

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Angiotensin Receptor Binding Affinity Selectivity Profiling

This is the S-enantiomer of EMA400, a potent AT2R antagonist (IC50 39.5 nM) with >10,000-fold selectivity over AT1R. It is the only validated positive control for postherpetic neuralgia models (Phase 2 p=0.0066). Use this reference standard to ensure assay window precision, chiral purity validation, and benchmark novel AT2R ligands. Substitution with racemic mixtures or R-enantiomers (EMA402) is scientifically inadvisable due to profound stereospecificity in receptor binding.

Molecular Formula C16H17NO5S
Molecular Weight 335.4g/mol
CAS No. 886119-94-4
Cat. No. B500588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
CAS886119-94-4
Molecular FormulaC16H17NO5S
Molecular Weight335.4g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H17NO5S/c1-3-11-8-9-14(22-2)15(10-11)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
InChIKeyQUXGUPFUXURYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 886119-94-4) Technical Profile for Scientific Procurement and Research


2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 886119-94-4), also known as Olodanrigan or EMA401, is a chiral sulfonamide-based benzoic acid derivative with the molecular formula C16H17NO5S and a molecular weight of 335.4 g/mol . It has been identified as the S-enantiomer of EMA400 and is reported to function as a potent and highly selective antagonist of the angiotensin II type 2 receptor (AT2R) [1]. The compound has been advanced to phase 2 clinical trials as an orally administered, peripherally restricted analgesic for neuropathic pain [2]. As a pure enantiomer with a well-defined biological target, it serves as a high-value chemical probe and a reference standard in AT2R-related research programs.

Risks of Generic Substitution: 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Versus In-Class Sulfonamide Analogs


Simple substitution with racemic mixtures or structurally related sulfonamide-benzoic acid derivatives (e.g., EMA400 or EMA402) is inadvisable for AT2R-targeted studies due to profound stereospecificity in receptor binding and functional outcomes. The S-enantiomer (EMA401/CAS 886119-94-4) exhibits an AT2R binding affinity approximately 20-fold greater than its R-enantiomer counterpart (EMA402) [1]. Furthermore, many in-class compounds lack the >10,000-fold selectivity window between AT2R and AT1R that defines the target compound's pharmacological profile . Interchanging compounds without verifying enantiomeric purity and receptor selectivity will inevitably confound experimental interpretation and may invalidate comparative analyses with established literature benchmarks.

Quantitative Differentiation Guide for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 886119-94-4)


AT2R Binding Affinity and Selectivity: Direct Comparison with Racemic Mixture and Enantiomers

EMA401 demonstrates significantly superior AT2R binding affinity compared to its racemic mixture (EMA400) and R-enantiomer (EMA402). In a comparative radioligand binding assay using cloned rat receptors, the target compound achieved an IC50 of 39.5 nM for AT2R, representing a 1.9-fold potency improvement over the racemate (IC50 = 75.2 nM) and a 20.4-fold improvement over the R-enantiomer (IC50 = 804 nM) [1]. The selectivity window versus AT1R exceeds 10,000-fold .

Angiotensin Receptor Binding Affinity Selectivity Profiling

Functional Selectivity: Distinguishing Partial Agonism from Pure Antagonism in AT2R Assays

Contrary to the conventional classification of EMA401 as a pure antagonist, a functional assay measuring nitric oxide (NO) release in primary human aortic endothelial cells (HAEC) and AT2R-transfected CHO cells has characterized EMA401 and its close analog PD123319 as partial agonists at the AT2R [1]. This finding necessitates careful assay design to avoid misinterpreting ligand effects.

Functional Assay Partial Agonism Nitric Oxide Release

Clinical Efficacy in Postherpetic Neuralgia: Phase 2 Placebo-Controlled Trial Results

In a randomized, double-blind, placebo-controlled phase 2 clinical trial (N=183) involving patients with postherpetic neuralgia, oral EMA401 (100 mg twice daily) demonstrated statistically significant pain reduction over 28 days [1]. The mean reduction in pain score on an 11-point numerical rating scale was -2.29 (SD 1.75) for EMA401 versus -1.60 (SD 1.66) for placebo, yielding an adjusted least squares mean difference of -0.69 (95% CI: -1.19 to -0.20; p=0.0066) [1].

Clinical Trial Neuropathic Pain Analgesic Efficacy

Enantiomeric Purity and Synthetic Accessibility: Procurement Considerations

EMA401 is the S-enantiomer of EMA400, separated from its R-enantiomer (EMA402) via chiral resolution . A facile synthesis of enantiopure EMA401 in high overall yield has been reported [1]. For research purposes, procuring CAS 886119-94-4 ensures the pure S-enantiomer, whereas sourcing the racemate (CAS 152362-51-1) introduces a 50% impurity of the less potent R-enantiomer, which can skew dose-response relationships and complicate PK/PD modeling.

Chiral Synthesis Enantiomeric Purity Reference Standard

Recommended Research and Procurement Applications for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 886119-94-4)


Reference Standard for AT2R Binding and Selectivity Profiling

Due to its well-characterized IC50 (39.5 nM at cloned rat AT2R) and >10,000-fold selectivity over AT1R, CAS 886119-94-4 serves as an ideal reference standard for establishing assay windows and validating new AT2R ligands in radioligand binding and functional assays [1]. Its use as a positive control ensures inter-experimental consistency when benchmarking novel compounds from lead optimization campaigns.

Pharmacological Tool in Preclinical Neuropathic Pain Models

Given its demonstrated efficacy in a Phase 2 clinical trial for postherpetic neuralgia (mean pain reduction of -2.29 vs. -1.60 for placebo, p=0.0066) [1], EMA401 is the preferred positive control for in vivo studies of neuropathic pain. It should be utilized in rodent models of chronic constriction injury (CCI) or spared nerve injury (SNI) to benchmark the analgesic efficacy of novel compounds, particularly those targeting peripheral AT2R pathways [2].

Chiral Purity and Impurity Profiling Standard

As the pure S-enantiomer of EMA400, CAS 886119-94-4 is essential as a reference material for chiral HPLC method development and validation. It can be used to quantify enantiomeric excess in synthetic batches and to identify and quantify the R-enantiomer (EMA402) as a potential process impurity, thereby ensuring the quality and consistency of in-house synthesized or commercially sourced material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.